molecular formula C8H8BrN3 B1383090 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956386-61-0

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1383090
M. Wt: 226.07 g/mol
InChI Key: JNMFVBHDIVJVFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel and straightforward synthetic route has been developed for the preparation of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. The reaction occurs at room temperature in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst. The method provides moderate to good yields of the desired products, making it an efficient and practical approach .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. For instance, it can undergo sequential opening/closing cascade reactions to form the pyrazolo[3,4-b]pyridine scaffold. The use of AC-SO3H as a solid catalyst enhances the reaction efficiency and selectivity .

Scientific Research Applications

Synthesis of New Compounds

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine has been used as a precursor for synthesizing a range of new compounds. For instance, Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) employed it to construct polyheterocyclic ring systems. They synthesized various derivatives, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, through reactions with 4-substituted arylidene malononitriles and ethyl acetoacetate (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Antibacterial and Antioxidant Properties

Variya, Panchal, and Patel (2019) focused on the synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked to various sulfonamide derivatives. These synthesized compounds exhibited significant antibacterial and antioxidant activities (Variya, Panchal, & Patel, 2019).

Proton Transfer Studies

Vetokhina et al. (2012) studied derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealing insights into proton transfer processes in these molecules. Their research unveiled three types of photoreactions, contributing to the understanding of excited-state intramolecular and intermolecular proton transfers (Vetokhina et al., 2012).

Molecular Structure Analysis

Quiroga et al. (2010) explored the molecular structure of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine. They provided detailed insights into its molecular aggregation, hydrogen bonding, and conformation (Quiroga et al., 2010).

Development of Kinase-Focused Library

Smyth et al. (2010) discussed the potential of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as a scaffold for drug discovery. Their research emphasized the suitability of these compounds for ATP competitive binding to kinase enzymes, indicating their significance in cancer drug target research (Smyth et al., 2010).

Synthesis of Imidazole and Pyrimidine Rings

Yakovenko et al. (2020) reported the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their annulation with imidazole and pyrimidine rings. This work demonstrates the versatility of 5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine in forming complex heterocyclic structures (Yakovenko et al., 2020).

properties

IUPAC Name

5-bromo-1,7-dimethylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)11-6-4-10-12(2)8(5)6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMFVBHDIVJVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N(N=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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